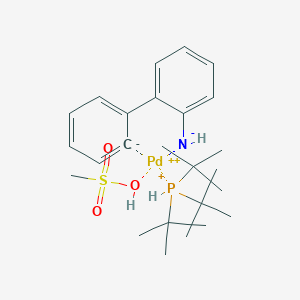
Methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide;tritert-butylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane, commonly known as Methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide;tritert-butylphosphanium, is an organic palladium complex. This compound is widely used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds. It is known for its stability and effectiveness in various cross-coupling reactions, such as the Suzuki-Miyaura coupling reaction and the Heck reaction .
Mecanismo De Acción
Target of Action
P(t-Bu)3 Pd G3, also known as a Buchwald precatalyst, primarily targets the formation of carbon-carbon (C-C) bonds . It plays a crucial role in various organic synthesis reactions .
Mode of Action
The compound interacts with its targets by catalyzing cross-coupling reactions . It is particularly effective in the Stille reaction of aryl halides . The precatalyst can generate an active palladium catalyst at room temperature in the presence of weak phosphate or carbonate bases .
Biochemical Pathways
P(t-Bu)3 Pd G3 affects the biochemical pathways involved in the synthesis of olefins, Suzuki-Miyaura coupling reaction, Heck reaction, and other organic synthesis reactions . It enables the formation of C-C, C–N, C–O, C–F, C–CF3, and C–S bonds .
Pharmacokinetics
It is highly soluble in a wide range of common organic solvents , which can impact its availability in different reaction environments.
Result of Action
The use of P(t-Bu)3 Pd G3 results in the efficient formation of the desired bonds in organic synthesis reactions . It can completely suppress the formation of homopolymer structural defects, improving the quality and reproducibility of the polymers .
Action Environment
P(t-Bu)3 Pd G3 is air-, moisture-, and thermally-stable , making it robust in various environmental conditions. Its effectiveness can be influenced by factors such as temperature, the presence of bases, and the type of solvent used .
Análisis Bioquímico
Biochemical Properties
P(t-Bu)3 Pd G3 plays a significant role in biochemical reactions. It is a commonly used catalyst in organic synthesis . It can catalyze the formation of C-C bonds, playing an important role in the synthesis of olefins, Suzuki-Miyaura coupling reaction, Heck reaction, and other organic synthesis reactions .
Molecular Mechanism
The molecular mechanism of P(t-Bu)3 Pd G3 involves its role as a catalyst in organic synthesis reactions. It facilitates the formation of C-C bonds, contributing to the synthesis of olefins and aiding in Suzuki-Miyaura coupling and Heck reactions .
Métodos De Preparación
The synthesis of Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane involves the reaction of methanesulfonic acid with a palladium solution, tri-tert-butylphosphino, and 2’-amino-1,1’-biphenyl-2-yl under appropriate conditions . The reaction typically takes place under an inert atmosphere and at controlled temperatures to ensure the stability of the product. Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.
Análisis De Reacciones Químicas
Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane undergoes various types of reactions, including:
Oxidation and Reduction: It can participate in oxidation-reduction reactions, facilitating the transfer of electrons.
Substitution: This compound is highly effective in substitution reactions, particularly in cross-coupling reactions where it helps form carbon-carbon bonds.
Common Reagents and Conditions: Typical reagents include aryl halides, boronic acids, and bases such as potassium carbonate. The reactions often occur in organic solvents like dichloromethane or toluene at moderate temperatures.
Major Products: The major products formed from these reactions include biaryls, olefins, and other complex organic molecules
Aplicaciones Científicas De Investigación
Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs and therapeutic agents by facilitating the synthesis of complex organic molecules.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science
Comparación Con Compuestos Similares
Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane is unique due to its high stability and effectiveness in catalyzing cross-coupling reactions. Similar compounds include:
tBuBrettPhos Pd G3: Another third-generation Buchwald precatalyst used in cross-coupling reactions.
tBuXPhos Pd G3: Known for its use in α-arylation reactions and cyanation reactions.
(t-Bu)2PhP Pd G3: Utilized in various palladium-catalyzed reactions.
These compounds share similar applications but differ in their ligand structures and specific reactivity profiles, making Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane a versatile and valuable catalyst in organic synthesis.
Propiedades
Número CAS |
1445086-17-8 |
|---|---|
Fórmula molecular |
C25H40NO3PPdS |
Peso molecular |
572.1 g/mol |
Nombre IUPAC |
methanesulfonate;palladium(2+);2-phenylaniline;tritert-butylphosphane |
InChI |
InChI=1S/C12H10N.C12H27P.CH4O3S.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h1-6,8-9H,13H2;1-9H3;1H3,(H,2,3,4);/q-1;;;+2/p-1 |
Clave InChI |
MYYNIPTXBLEHRI-UHFFFAOYSA-M |
SMILES |
CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |
SMILES canónico |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-oxo-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2746997.png)
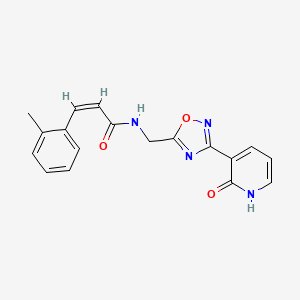
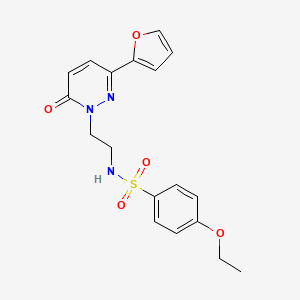
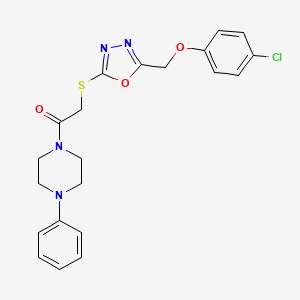
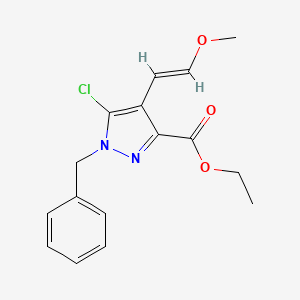
![2-[2-Hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B2747011.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2747012.png)
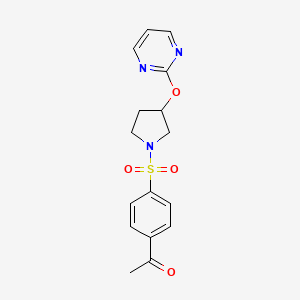

![2-(furan-2-yl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2747015.png)
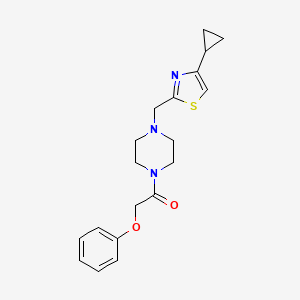

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2747019.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2747020.png)
